D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
Overview
Description
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate: is a chemical compound with the molecular formula C14H18O10 and a molecular weight of 346.29 g/mol . It is a derivative of D-Gulono-1,4-lactone, which is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms . This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
Mechanism of Action
Target of Action
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a derivative of D-Gulono-1,4-lactone . The primary target of D-Gulono-1,4-lactone is the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8) , which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .
Mode of Action
It is known that d-gulono-1,4-lactone, the parent compound, is a substrate for l-gulono-1,4-lactone oxidoreductase . This enzyme catalyzes the conversion of D-Gulono-1,4-lactone to L-ascorbic acid . It is plausible that this compound may interact with this enzyme in a similar manner.
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the biosynthesis of L-ascorbic acid (vitamin C) . Ascorbic acid is an essential nutrient involved in the repair of tissues and the enzymatic production of certain neurotransmitters . It is also an important antioxidant, helping to prevent damage to cells and tissues caused by free radicals .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of the parent compound, d-gulono-1,4-lactone, suggest that it is soluble in water and methanol , which could potentially influence the bioavailability of this compound.
Result of Action
Given its potential interaction with l-gulono-1,4-lactone oxidoreductase, it may influence the production of l-ascorbic acid . This could have downstream effects on tissue repair, neurotransmitter production, and antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate typically involves the acetylation of D-Gulono-1,4-lactone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent lactone or other reduced forms.
Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate has several applications in scientific research:
Comparison with Similar Compounds
D-Gulonic acid γ-lactone: Another derivative of D-Gulono-1,4-lactone, used in similar research applications.
D-Glucuronic acid γ-lactone: A related compound with applications in carbohydrate chemistry and as a precursor in the biosynthesis of glycosaminoglycans.
D-Gluconic acid δ-lactone: Used in food and pharmaceutical industries as a pH regulator and as a precursor in the synthesis of various chemicals.
Uniqueness: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it particularly useful in specific synthetic and research applications where controlled acetylation is required .
Properties
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMFFZVZXMXCS-YVECIDJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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